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Compound of Interest

Compound Name: D-Leu-Ser-Thr-Arg p-nitroanilide

CAS No.: 108321-44-4

Cat. No.: B035263 Get Quote

Executive Summary
D-Leu-Ser-Thr-Arg-pNA is a synthetic oligopeptide chromogenic substrate designed to

evaluate the proteolytic activity of serine proteases, specifically Thrombin and Factor Xa.[1] Its

sequence, Leucyl-Seryl-Threonyl-Arginine, replicates the specific activation cleavage site

(Arg372) of the human blood coagulation Factor VIII heavy chain.[1]

Unlike generic thrombin substrates (e.g., S-2238) that optimize for maximal catalytic turnover (

), D-LSTR-pNA is utilized when the research objective is to probe the physiological specificity of
the enzyme-substrate interaction or to study the kinetics of Factor VIII activation.[1] Upon
enzymatic hydrolysis, the substrate releases para-nitroaniline (pNA), allowing for real-time
spectrophotometric quantification at 405 nm.[1]

Chemical Structure & Physicochemical Properties
The substrate consists of a tetrapeptide backbone capped with a chromogenic reporter group.

[1] The N-terminal Leucine is in the D-stereoisomer configuration to confer stability against non-

specific aminopeptidases found in biological samples.[1]

Molecular Architecture
Sequence: H-D-Leu-Ser-Thr-Arg-pNA[1][2]
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P1 Residue (Arg): The primary recognition site.[1] The guanidinium group of Arginine forms a

salt bridge with Asp189 in the S1 specificity pocket of Thrombin/Factor Xa.[1]

P2-P4 Residues (Thr-Ser-Leu): These residues interact with the S2-S4 subsites of the

enzyme, dictating the specificity for the Factor VIII cleavage motif.[1]

Chromophore (pNA): Attached via an amide bond to the C-terminus of Arginine.[1]

Physicochemical Data
Property Value Notes

Chemical Formula Calculated for free base form

Molecular Weight ~595.65 g/mol
Varies with counterion (e.g.,

Acetate/HCl)

Solubility Soluble in Water/Buffer
Up to 10 mM; often dissolved

in DMSO first

Appearance White to off-white powder Lyophilized solid

Purity > 95% (HPLC) Critical for kinetic accuracy

Absorption Max
316 nm (Intact)

405 nm (Free pNA)

The basis of the colorimetric

shift

Mechanistic Action & Specificity
The Factor VIII Mimicry
The biological relevance of D-LSTR-pNA lies in its sequence identity to residues 369–372 of

human Factor VIII.[1]

Factor VIII Sequence: ...Leu - Ser - Thr - Arg

Ser...

Cleavage Event: Thrombin cleaves the peptide bond between Arg372 and Ser373 to activate

the Factor VIII heavy chain.[1]
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Substrate Design: D-LSTR-pNA replaces the downstream Serine with p-nitroaniline.[1]

Hydrolysis Mechanism
Binding: The enzyme (Thrombin) recognizes the D-LSTR sequence.[1] The D-Leu residue

prevents degradation by plasma aminopeptidases but does not interfere with the S1-S4

binding pocket of the serine protease.

Acylation: The catalytic triad (His57, Asp102, Ser195) attacks the carbonyl carbon of the Arg-

pNA bond.[1]

Release: The amide bond is cleaved, releasing free pNA (yellow color).[1]

Deacylation: Water hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme.

[1]

Diagram: Enzymatic Hydrolysis Pathway[1]
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Figure 1: Kinetic pathway of D-LSTR-pNA hydrolysis by Thrombin.[1] The release of pNA

allows spectrophotometric tracking.

Experimental Protocol
This protocol describes a standard endpoint or kinetic assay for measuring Thrombin activity

using D-LSTR-pNA.[1]

Reagent Preparation
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Stock Solution (10 mM): Dissolve 5.9 mg of D-LSTR-pNA in 1.0 mL of DMSO or deionized

water. (Note: DMSO is preferred for long-term stability at -20°C).[1]

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4. (Calcium is not strictly

required for Thrombin amidolytic activity but may be needed if using Factor Xa).[1]

Enzyme Standard: Thrombin (human or bovine) diluted to 1–10 U/mL in Assay Buffer.[1]

Assay Workflow
Step Action Volume Notes

1
Pipette Assay Buffer

into microplate wells.
150 µL

Pre-warm to 37°C if

measuring kinetics.

2
Add Enzyme Sample

(Thrombin/Xa).[1]
20 µL

Include a "No

Enzyme" blank.[1]

3 Incubate (Optional) 2 min
Allows temperature

equilibration.

4

Add D-LSTR-pNA

Stock (Start

Reaction).

30 µL Final Conc: ~1.5 mM.

5
Measure Absorbance

(Kinetic Mode).
-

Read OD at 405 nm

every 30s for 10 min.

Data Analysis
Calculate the change in absorbance per minute (

).[1] Use the extinction coefficient of pNA (

or roughly 10.0 mM⁻¹cm⁻¹ for pathlength correction) to determine enzyme activity units.[1] [1]

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

High Background (Yellow

Blank)

Spontaneous hydrolysis or

contamination.[1]

Store stock at -20°C; protect

from light. Use fresh buffer.

Low Signal
Substrate concentration <

.[1]

Increase substrate

concentration (up to 2-4 mM).

[1]

Non-Linear Kinetics
Substrate depletion or Enzyme

instability.[1]

Reduce enzyme concentration;

measure initial rate (<10%

conversion).

Precipitation
Low solubility in aqueous

buffer.[1]

Dissolve stock in DMSO first;

ensure final DMSO < 5%.[1]

Specificity Considerations
While D-LSTR-pNA mimics the Factor VIII site, it is not exclusive to Thrombin.[1]

Factor Xa: Can also cleave this sequence (FVIII is a substrate for Xa).[1]

Activated Protein C (APC): May show low-level activity, though APC prefers Pro at P2 (e.g.,

S-2366).[1]

Inhibition: To confirm Thrombin activity, pre-incubate with Hirudin (specific Thrombin

inhibitor).[1] If activity persists, it is due to another protease (e.g., Xa).[1]

Visualizing the Assay Logic
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Figure 2: Step-by-step workflow for the D-LSTR-pNA chromogenic assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Showing Compound Leu-Arg-Asn-Arg (FDB098389) - FooDB [foodb.ca]

2. uniprot.org [uniprot.org]

3. youtube.com [youtube.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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